4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)20-11-7-17(8-12-20)21(29)25-23-27-26-22(32-23)18-5-9-19(24)10-6-18/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLXIBYXNPPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with the molecular formula and a molecular weight of 474.55 g/mol. This compound belongs to the class of benzamides and incorporates a sulfamoyl group and an oxadiazole moiety, both of which are known for their diverse biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that such compounds can induce apoptosis and cell cycle arrest in cancerous cells, suggesting potential as therapeutic agents against tumors .
Enzyme Inhibition
The sulfamoyl moiety in this compound is known for its enzyme inhibitory activities. Studies have shown that similar sulfamoyl-containing compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Antibacterial Properties
The compound's antibacterial activity has also been evaluated. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, making them candidates for further development as antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Smaller groups (e.g., benzyl/methyl in LMM5) may enhance solubility.
- Oxadiazole-Linked Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl in the target) may improve metabolic stability compared to electron-donating groups (e.g., methoxy in LMM5).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s XLogP3 (3.7) exceeds LMM5/LMM11 (estimated lower due to polar groups), favoring blood-brain barrier penetration but risking solubility issues.
- Hydrogen Bonding: With 1 donor and 8 acceptors (), the compound has moderate polarity (TPSA: 114 Ų), balancing permeability and solubility.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology :
- Step 1 : Condensation of 4-fluorophenyl-substituted hydrazides with carbon disulfide to form 1,3,4-oxadiazole intermediates via cyclization (reflux in ethanol with catalytic HSO) .
- Step 2 : Sulfamoylation using bis(2-methylpropyl)sulfamoyl chloride under anhydrous conditions (CHCl, triethylamine as base, 0–5°C) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and HRMS .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Confirm the oxadiazole ring (C=N stretching at 1600–1650 cm in IR) and sulfamoyl group (S=O stretching at 1150–1250 cm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine and sulfur .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Experimental Design :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microbroth dilution (MIC determination) .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?
- SAR Strategies :
- Modify Substituents : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity .
- Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonamidate to improve membrane permeability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or topoisomerase II .
Q. How to resolve contradictions in reported biological data (e.g., variable MIC values across studies)?
- Troubleshooting :
- Standardize Assays : Ensure consistent inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
- Check Compound Stability : Perform HPLC analysis pre-/post-assay to rule out degradation .
- Replicate with Independent Batches : Synthesize multiple batches to confirm reproducibility .
Q. What mechanistic studies can elucidate its interaction with bacterial PPTase enzymes?
- Experimental Approaches :
- Enzyme Inhibition Assays : Measure IC values using recombinant Acps-PPTase and malachite green phosphate detection .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm dual-target inhibition .
- Metabolomic Profiling : Use LC-MS to track changes in lipid biosynthesis pathways in treated bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
